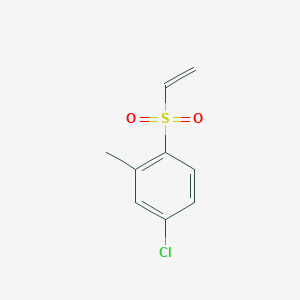![molecular formula C16H17ClO B14346982 1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene CAS No. 91259-07-3](/img/structure/B14346982.png)
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a phenoxy group, which is further substituted with a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-bromobenzene with 4-(propan-2-yl)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction Reactions: Reduction of the compound can yield corresponding hydrocarbons or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products include benzylic alcohols and ketones.
Reduction: Products include hydrocarbons and alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the propan-2-yl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the phenoxy group.
4-Chlorodiphenyl ether: Similar structure with a different substitution pattern.
Uniqueness
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene is unique due to the presence of both a chlorine atom and a phenoxy group with a propan-2-yl substitution. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
91259-07-3 |
|---|---|
Fórmula molecular |
C16H17ClO |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-propan-2-ylphenoxy)methyl]benzene |
InChI |
InChI=1S/C16H17ClO/c1-12(2)14-5-9-16(10-6-14)18-11-13-3-7-15(17)8-4-13/h3-10,12H,11H2,1-2H3 |
Clave InChI |
VGOVFCHIHWIPCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

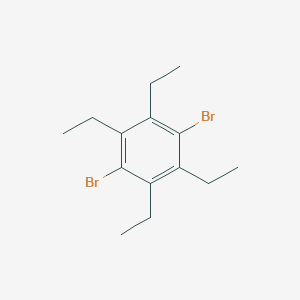
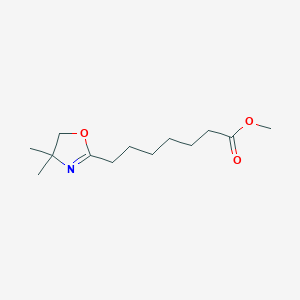
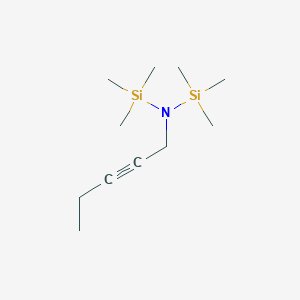

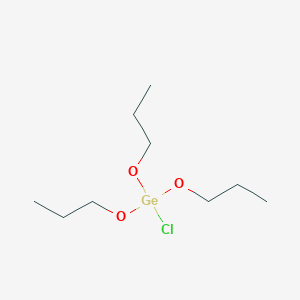
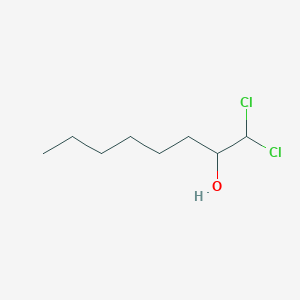

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
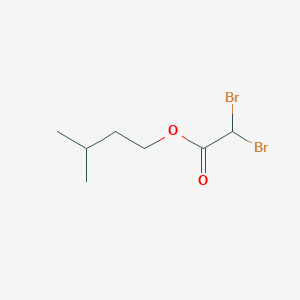
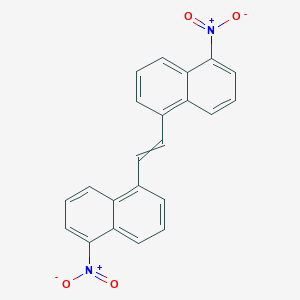
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)
